molecular formula C12H14ClN3O B1372630 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline CAS No. 1040008-46-5

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline

Cat. No. B1372630
CAS RN: 1040008-46-5
M. Wt: 251.71 g/mol
InChI Key: HXSWXMQNZRDLBJ-UHFFFAOYSA-N
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Description

“2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline” is a chemical compound. It is related to the compound “(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride” which has a molecular formula of C7H13N3O•HCl and a molecular weight of 191.66 .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, “3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole” has been synthesized using “3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole” or “4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde” as intermediates .


Molecular Structure Analysis

The InChI code for the related compound “(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol” is 1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3 .


Chemical Reactions Analysis

The synthesis of related oxadiazoles often involves the reaction of amidoximes with activated carboxylic acid derivatives. The amidoxime is O-acylated by the activated carboxylic acid derivative, which can be previously prepared or in situ activated by several methods .


Physical And Chemical Properties Analysis

The related compound “(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride” has a molecular weight of 191.66 . More specific physical and chemical properties of “2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline” are not available in the retrieved data.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

The compound’s structural features, particularly the oxadiazole ring, are of interest in medicinal chemistry for the synthesis of potential therapeutic agents. Oxadiazoles are known for their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties . The tert-butyl group may confer additional lipophilicity, potentially affecting the compound’s bioavailability.

Agriculture: Development of Agrochemicals

In agriculture, compounds like 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline could be explored for the development of novel agrochemicals. The oxadiazole moiety is present in various herbicides and pesticides, suggesting that this compound could serve as a starting point for creating new formulations to protect crops from pests and diseases .

Material Science: Advanced Polymer Research

The chloroaniline part of the molecule could be utilized in material science, particularly in the creation of advanced polymers. Chloroaniline is a precursor to certain polyurethane foams and epoxy resins, which are used in coatings, adhesives, and insulation materials .

Environmental Science: Analytical Method Development

This compound might be used in environmental science to develop analytical methods for detecting similar organic compounds in environmental samples. Its unique structure could serve as a standard or reference compound in chromatography and spectroscopy techniques .

Biochemistry: Enzyme Inhibition Studies

The oxadiazole ring is a common motif in enzyme inhibitors. Therefore, this compound could be valuable in biochemistry for studying the inhibition of specific enzymes, which is crucial for understanding metabolic pathways and designing drugs .

Pharmacology: Drug Metabolism and Pharmacokinetics

In pharmacology, the study of drug metabolism and pharmacokinetics (DMPK) is essential. This compound, with its distinct chemical structure, could be used to study its absorption, distribution, metabolism, and excretion (ADME) properties, providing insights into how similar compounds behave in biological systems .

Safety and Hazards

The related compound “(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol” has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or in contact with skin, and may cause serious eye damage or irritation .

properties

IUPAC Name

2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-12(2,3)11-15-10(17-16-11)8-6-7(13)4-5-9(8)14/h4-6H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSWXMQNZRDLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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